molecular formula C15H14ClNO2 B5881318 N-[4-(4-chlorophenoxy)phenyl]propanamide

N-[4-(4-chlorophenoxy)phenyl]propanamide

Cat. No.: B5881318
M. Wt: 275.73 g/mol
InChI Key: LELOQWFJQHOXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenoxy)phenyl]propanamide is an aromatic amide featuring a propanamide backbone linked to a phenyl ring substituted with a 4-chlorophenoxy group.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELOQWFJQHOXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]propanamide typically involves the reaction of 4-chlorophenol with 4-bromophenylpropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, resulting in the formation of the desired product. Common reagents used in this synthesis include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to enzymes or receptors, modulating their activity. The amide moiety may also participate in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Chlorophenyl Substitutions

Key Observations :

  • The target compound’s phenoxy linker distinguishes it from sulfanyl () or piperidinyl () linkers, which may alter electronic properties and biological target interactions.
  • Para-chlorofentanyl () shares the 4-chlorophenyl group but incorporates a piperidinyl-phenethyl moiety, conferring opioid receptor affinity .
  • ’s compound demonstrates that alkyl branching (isobutyl) enhances lipophilicity, whereas the target compound’s phenoxy group may improve π-π stacking in biological systems.

Analogs with Phenoxy or Aromatic Ether Linkers

Table 2: Phenoxy/Aromatic Ether Derivatives
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Yield (if reported) Key Features
2-(4-Isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide () C₂₃H₂₈N₂O₃ 380.48 g/mol 4-isopropylphenoxy, pyrrolidinylcarbonyl Isopropyl substitution, tertiary amine
N-(4-Fluorophenyl)methyl-2-(4-methylphenoxy)propanamide () C₁₇H₁₈FNO₂ 299.33 g/mol 4-fluorophenylmethyl, 4-methylphenoxy Fluorine substitution, methylphenoxy
N-[4-(1H-pyrazol-1-yl)phenyl]acetamide () C₁₀H₁₀N₃O 189.21 g/mol Pyrazolyl, acetamide Heterocyclic substitution, smaller backbone

Key Observations :

  • Fluorine in ’s compound enhances electronegativity but lacks the chloro group’s electron-withdrawing strength.

Sulfonamide and Sulfonyl Derivatives

Table 3: Sulfur-Containing Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Yield (if reported) Key Features
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide () C₁₇H₁₈N₂O₄S 358.40 g/mol Sulfonyl, acetylaminophenyl, propanamide Sulfonyl bridge, dual amide groups
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (, Compound 8) C₁₇H₁₇F₃N₂O₃S 398.39 g/mol Trifluoromethyl, sulfonamide 36% Strong electron-withdrawing CF₃ group

Key Observations :

  • Sulfonyl/sulfonamide linkers () introduce polarity and hydrogen-bonding capacity, contrasting with the target compound’s ether linkage.
  • The trifluoromethyl group in ’s compound significantly increases metabolic stability compared to chloro substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenoxy)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenoxy)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.